Cebranopadol

Catalog No.
S523043
CAS No.
863513-91-1
M.F
C24H27FN2O
M. Wt
378.4914
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cebranopadol

CAS Number

863513-91-1

Product Name

Cebranopadol

IUPAC Name

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine

Molecular Formula

C24H27FN2O

Molecular Weight

378.4914

InChI

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3

InChI Key

CSMVOZKEWSOFER-RQNOJGIXSA-N

SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

GRT-6005; GRT 6005; GRT6005; Cebranopadol

Description

The exact mass of the compound Cebranopadol is 378.2107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Effects:

Studies in animals have shown cebranopadol to be effective in reducing various types of pain. For instance, research using a colitis model in mice demonstrated cebranopadol's ability to inhibit spontaneous pain behaviors []. This suggests its potential for treating visceral pain, a type of pain originating from internal organs.

Mechanism of Action:

Cebranopadol works differently from typical opioid medications. It interacts with both mu-opioid receptors, the primary target for most opioids, and nociceptin/orphanin FQ peptide (NOP) receptors []. This dual action may contribute to its analgesic effects while potentially reducing dependence compared to traditional opioids.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Exact Mass

378.2107

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cebranopadol

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Bird MF, Lambert DG. Simultaneous targeting of multiple opioid receptor types. Curr Opin Support Palliat Care. 2015 Jun;9(2):98-102. doi: 10.1097/SPC.0000000000000129. Review. PubMed PMID: 25872121.
2: Sałat K, Jakubowska A, Kulig K. Cebranopadol : a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors. Expert Opin Investig Drugs. 2015 Jun;24(6):837-44. doi: 10.1517/13543784.2015.1036985. Epub 2015 Apr 12. Review. PubMed PMID: 25865744.
3: Lambert DG, Bird MF, Rowbotham DJ. Cebranopadol: a first in-class example of a nociceptin/orphanin FQ receptor and opioid receptor agonist. Br J Anaesth. 2015 Mar;114(3):364-6. doi: 10.1093/bja/aeu332. Epub 2014 Sep 23. PubMed PMID: 25248647.
4: Schunk S, Linz K, Hinze C, Frormann S, Oberbörsch S, Sundermann B, Zemolka S, Englberger W, Germann T, Christoph T, Kögel BY, Schröder W, Harlfinger S, Saunders D, Kless A, Schick H, Sonnenschein H. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol. ACS Med Chem Lett. 2014 Jun 24;5(8):857-62. doi: 10.1021/ml500117c. eCollection 2014 Aug 14. PubMed PMID: 25147603; PubMed Central PMCID: PMC4137374.
5: Linz K, Christoph T, Tzschentke TM, Koch T, Schiene K, Gautrois M, Schröder W, Kögel BY, Beier H, Englberger W, Schunk S, De Vry J, Jahnel U, Frosch S. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist. J Pharmacol Exp Ther. 2014 Jun;349(3):535-48. doi: 10.1124/jpet.114.213694. Epub 2014 Apr 8. PubMed PMID: 24713140.

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